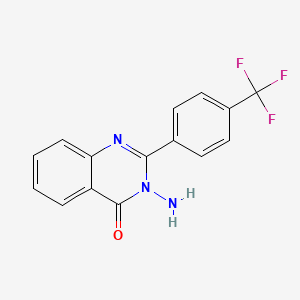
3-Chloro-4-methyl-1h-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methyl-1H-indazole: is a heterocyclic compound containing both an indazole ring and a chlorine substituent. Indazole derivatives have diverse applications in medicinal chemistry due to their biological activities. This compound has been explored for its potential as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent .
Preparation Methods
a. Transition Metal-Catalyzed Synthesis: One notable synthetic approach involves transition metal-catalyzed reactions. For instance, a Cu(OAc)₂-catalyzed method enables the formation of 1H-indazoles through N–N bond formation using oxygen as the terminal oxidant. Starting from 2-(methylamino)benzonitrile, the reaction proceeds to yield a variety of 1H-indazoles in good to excellent yields .
b. Non-Catalytic Pathways: Classic non-catalytic methods include the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. these approaches suffer from lower yields and undesirable byproducts .
Chemical Reactions Analysis
3-Chloro-4-methyl-1H-indazole can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions vary based on the reaction type and substituents present.
Scientific Research Applications
Researchers have explored the compound’s applications in various fields:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Biology: Studying its effects on cellular processes.
Industry: Exploring its use in chemical synthesis.
Mechanism of Action
The precise mechanism by which 3-Chloro-4-methyl-1H-indazole exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While 3-Chloro-4-methyl-1H-indazole exhibits unique properties, it can be compared to other indazole derivatives. Further research may reveal additional compounds with similar structures and applications.
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
3-chloro-4-methyl-2H-indazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11) |
InChI Key |
WHJVOTWQURZZAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NNC(=C12)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)

![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)

amine](/img/structure/B13085429.png)





![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)

